molecular formula C13H16ClIO B1613933 7-Chloro-1-(2-iodophenyl)-1-oxoheptane CAS No. 898768-38-2

7-Chloro-1-(2-iodophenyl)-1-oxoheptane

Cat. No.: B1613933
CAS No.: 898768-38-2
M. Wt: 350.62 g/mol
InChI Key: XXIVSQIPRPOVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1-(2-iodophenyl)-1-oxoheptane is an organic compound characterized by the presence of a chloro group at the seventh position and an iodo group at the second position of the phenyl ring

Scientific Research Applications

7-Chloro-1-(2-iodophenyl)-1-oxoheptane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be explored for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-(2-iodophenyl)-1-oxoheptane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodophenyl derivatives and chloroalkanes.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, to facilitate the coupling reaction.

    Coupling Reaction: The key step in the synthesis is the coupling reaction between the 2-iodophenyl derivative and the chloroalkane, which is typically carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. The use of continuous flow reactors may also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-(2-iodophenyl)-1-oxoheptane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and iodo groups can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism by which 7-Chloro-1-(2-iodophenyl)-1-oxoheptane exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 7-Chloro-1-(2-bromophenyl)-1-oxoheptane
  • 7-Chloro-1-(2-fluorophenyl)-1-oxoheptane
  • 7-Chloro-1-(2-methylphenyl)-1-oxoheptane

Comparison: Compared to these similar compounds, 7-Chloro-1-(2-iodophenyl)-1-oxoheptane is unique due to the presence of the iodo group, which can significantly influence its reactivity and potential applications. The iodo group is larger and more polarizable than other halogens, which can affect the compound’s chemical behavior and interactions.

Properties

IUPAC Name

7-chloro-1-(2-iodophenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClIO/c14-10-6-2-1-3-9-13(16)11-7-4-5-8-12(11)15/h4-5,7-8H,1-3,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIVSQIPRPOVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642266
Record name 7-Chloro-1-(2-iodophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-38-2
Record name 7-Chloro-1-(2-iodophenyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-(2-iodophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-1-(2-iodophenyl)-1-oxoheptane
Reactant of Route 2
Reactant of Route 2
7-Chloro-1-(2-iodophenyl)-1-oxoheptane
Reactant of Route 3
Reactant of Route 3
7-Chloro-1-(2-iodophenyl)-1-oxoheptane
Reactant of Route 4
Reactant of Route 4
7-Chloro-1-(2-iodophenyl)-1-oxoheptane
Reactant of Route 5
Reactant of Route 5
7-Chloro-1-(2-iodophenyl)-1-oxoheptane
Reactant of Route 6
Reactant of Route 6
7-Chloro-1-(2-iodophenyl)-1-oxoheptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.